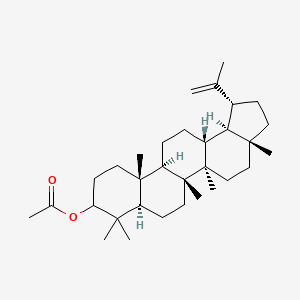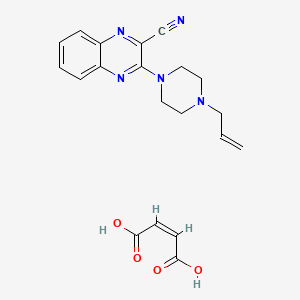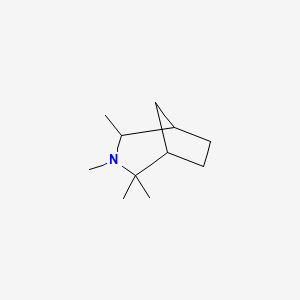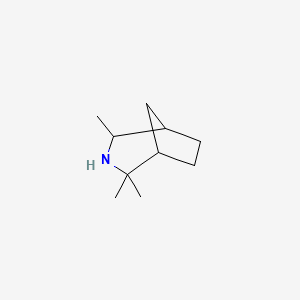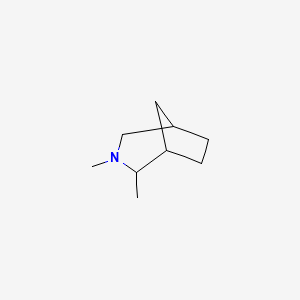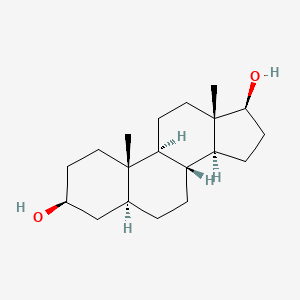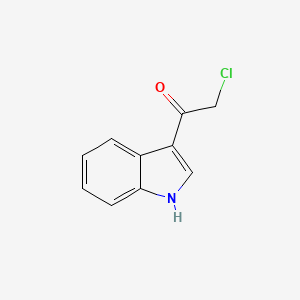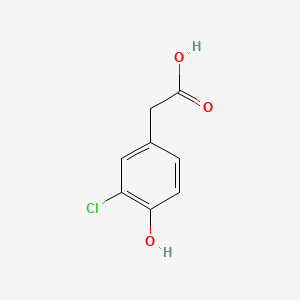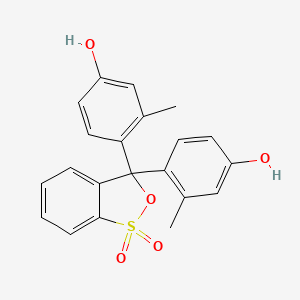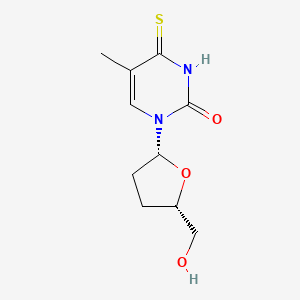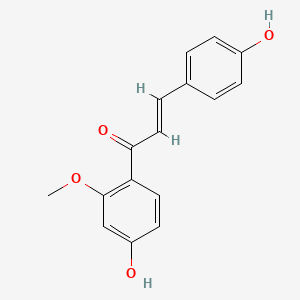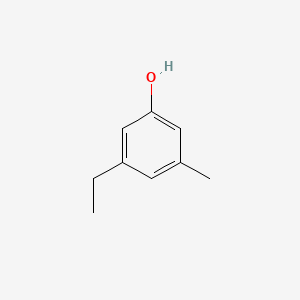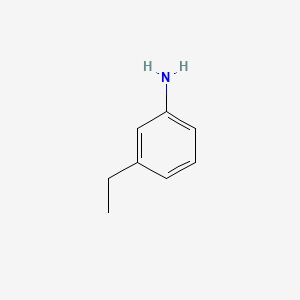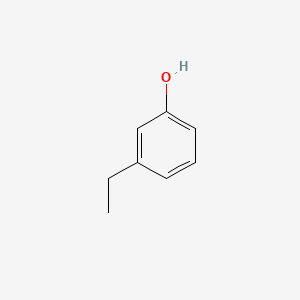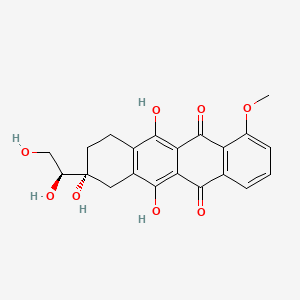
7-Deoxyadriamycinol aglycone
Übersicht
Beschreibung
7-Deoxyadriamycinol aglycone is a derivative of the anthracycline antibiotic doxorubicin. This compound is of significant interest due to its potential therapeutic applications and its role in the study of drug metabolism and mechanisms of action. It is structurally related to other anthracyclines, which are known for their use in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7-Deoxyadriamycinol aglycone typically involves the reductive glycosidic cleavage of adriamycin or daunomycinol. This process can be catalyzed by DPNH-linked reductive enzymes in microbial systems such as Streptomyces steffisburgensis . The conversion of 7-deoxyadriamycinone to this compound is achieved through TPNH-linked 13-keto reduction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of microbial fermentation and enzymatic catalysis used in laboratory settings can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deoxyadriamycinol aglycone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidative reactions can modify the structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Reductive Cleavage: DPNH or TPNH-linked reductive enzymes.
Oxidative Conditions: Various oxidizing agents can be used, depending on the desired modification.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities.
Wissenschaftliche Forschungsanwendungen
7-Deoxyadriamycinol aglycone has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anthracycline antibiotics.
Biology: Investigated for its interactions with cellular components and its effects on cellular metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Deoxyadriamycinol aglycone involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and function. This compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: A widely used anthracycline antibiotic with similar structural features.
Daunorubicin: Another anthracycline with comparable therapeutic applications.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness: 7-Deoxyadriamycinol aglycone is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its reduced glycosidic moiety differentiates it from other anthracyclines, potentially leading to different metabolic pathways and reduced toxicity.
Eigenschaften
IUPAC Name |
(9R)-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIPNOEJDYNRR-YEJXKQKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)([C@H](CO)O)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191260 | |
| Record name | 7-Deoxyadriamycinol aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37818-13-6 | |
| Record name | 7-Deoxyadriamycinol aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037818136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deoxyadriamycinol aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEOXYDOXORUBICINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V3NJ6MPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


